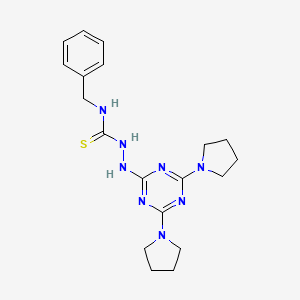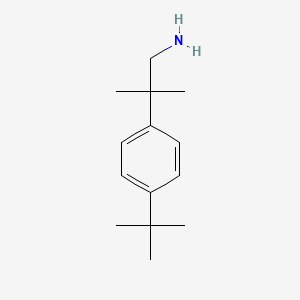
2-(4-Tert-butylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-2-methylpropan-1-amine, commonly referred to as TBMP, is a tertiary amine with a wide range of applications in the field of organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as a catalyst in various chemical reactions and has been found to be an effective inhibitor of enzymes.
Applications De Recherche Scientifique
TBMP has a variety of applications in the field of scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as an inhibitor of enzymes and has been found to be effective in the inhibition of cytochrome P450 enzymes. It is also used in the synthesis of fluorinated compounds and has been found to be effective in the synthesis of fluorinated steroids.
Mécanisme D'action
TBMP is primarily used as a catalyst in organic synthesis reactions. It is believed to act as a proton donor in the reaction, allowing for the formation of the desired product. It is also believed to act as a base, allowing for the formation of a nucleophile, which then reacts with the desired product.
Biochemical and Physiological Effects
TBMP has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. It has also been found to be an effective inhibitor of a variety of other enzymes, including lipoxygenases and cyclooxygenases. In addition, TBMP has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
TBMP has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a catalyst in a variety of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, TBMP can be toxic and can cause irritation of the skin and eyes if it comes into contact with them.
Orientations Futures
The future of TBMP is promising, as it has a number of potential applications in the field of scientific research. In the future, TBMP may be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It may also be used as a catalyst in a variety of reactions and as an inhibitor of enzymes. In addition, TBMP may be used in the synthesis of fluorinated compounds and may have potential applications in the treatment of cancer and other diseases. Finally, TBMP may be used in the development of new materials and technologies.
Méthodes De Synthèse
TBMP can be synthesized in a variety of ways, but the most common method is the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a base catalyst. This reaction is typically carried out at temperatures between 100-150°C and can be used to produce TBMP in a high yield. Other methods of synthesis include the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Lewis acid catalyst, or the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Bronsted acid catalyst.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,10,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZACVVCQOWRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
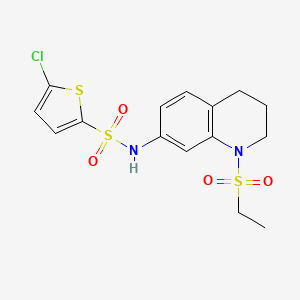
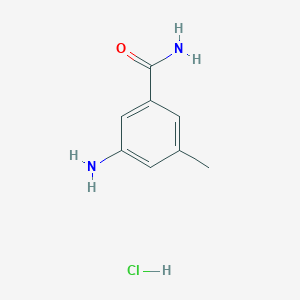
![1-(4-Methoxyphenethyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2384908.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2384909.png)
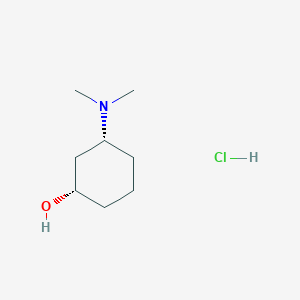
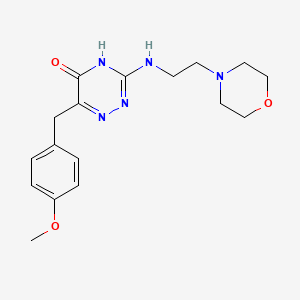
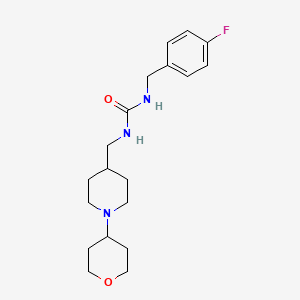
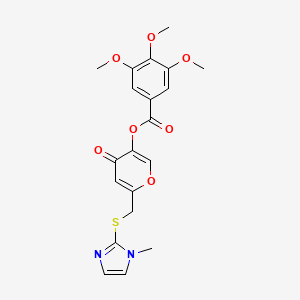

![N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2384919.png)
![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)
